3-Bromo-4-phenethoxybenzoic acid
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Overview
Description
3-Bromo-4-phenethoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C16H13BrO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Bromo-4-phenethoxybenzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The general procedure involves the reaction of 3-bromo-4-hydroxybenzoic acid with 2-phenylethylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-phenethoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenylethoxy group can be oxidized under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the phenylethoxy group.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
3-Bromo-4-phenethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenethoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenylethoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including enzyme inhibition and receptor binding, depending on its application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Shares the bromine and benzoic acid moieties but lacks the phenylethoxy group.
4-Bromo-2-phenylethoxybenzoic acid: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
3-Bromo-4-phenethoxybenzoic acid is unique due to the presence of both the bromine atom and the phenylethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
3-bromo-4-(2-phenylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZQUXYPKGUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586375 |
Source
|
Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887029-51-8 |
Source
|
Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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